{bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride is a chemical compound with the molecular formula C9H15FO2S. It is characterized by a bicyclic structure, which consists of two fused cyclohexane rings and a methanesulfonyl fluoride group attached to the bicyclo[2.2.2]octane framework. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride typically involves the reaction of {bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride with a fluoride source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common fluoride sources include potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
{bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water or aqueous base, the sulfonyl fluoride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
Chemistry
In chemistry, {bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through sulfonylation reactions. This modification can alter the biological activity or stability of the biomolecules, providing insights into their function and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to form stable sulfonamide bonds with biological targets makes it a candidate for the development of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, such as surfactants, detergents, and polymers. Its reactivity and stability make it suitable for various applications in materials science and chemical manufacturing.
Mechanism of Action
The mechanism of action of {bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophiles such as amines, hydroxyl groups, or thiol groups. This covalent modification can inhibit the activity of enzymes or alter the function of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
{bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
{bicyclo[2.2.2]octan-1-yl}methanesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl fluoride group.
{bicyclo[2.2.2]octan-1-yl}methanesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
Uniqueness
The uniqueness of {bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride lies in its sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonyl chloride, sulfonic acid, and sulfonamide counterparts. The sulfonyl fluoride group is more stable and less prone to hydrolysis, making it useful in applications where prolonged stability is required.
Properties
CAS No. |
2137742-96-0 |
---|---|
Molecular Formula |
C9H15FO2S |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-bicyclo[2.2.2]octanylmethanesulfonyl fluoride |
InChI |
InChI=1S/C9H15FO2S/c10-13(11,12)7-9-4-1-8(2-5-9)3-6-9/h8H,1-7H2 |
InChI Key |
REGQAAICFTUQSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CC2)CS(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.